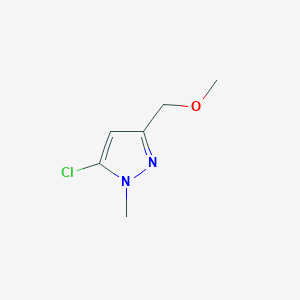
Ethyl 5-acetyl-2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-bromobenzoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an acetyl group at the 5-position and a bromine atom at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl Benzoate: The synthesis of Ethyl 5-acetyl-2-bromobenzoate can start with the bromination of ethyl benzoate. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 2-position of the benzene ring.
Acetylation: The next step involves the acetylation of the brominated product. This can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can also enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Ethyl 5-acetyl-2-bromobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of ethyl 5-acetyl-2-hydroxybenzoate or ethyl 5-acetyl-2-aminobenzoate.
Oxidation: Formation of ethyl 5-carboxy-2-bromobenzoate.
Reduction: Formation of ethyl 5-(1-hydroxyethyl)-2-bromobenzoate.
Applications De Recherche Scientifique
Chemistry: Ethyl 5-acetyl-2-bromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It can also be employed in the synthesis of specialty chemicals for various applications.
Mécanisme D'action
The mechanism of action of Ethyl 5-acetyl-2-bromobenzoate depends on its specific application. In general, the bromine atom and acetyl group can participate in various chemical reactions, influencing the reactivity and interaction of the compound with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromobenzoate: Similar structure but lacks the acetyl group at the 5-position.
Ethyl 5-acetylbenzoate: Similar structure but lacks the bromine atom at the 2-position.
Ethyl 2-acetylbenzoate: Similar structure but has the acetyl group at the 2-position instead of the 5-position.
Uniqueness: Ethyl 5-acetyl-2-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3 |
Clé InChI |
PWFRAHRJXQBZBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)




![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)


![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)

